molecular formula C12H14O3 B14462672 5-Ethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole CAS No. 66177-23-9

5-Ethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole

Cat. No.: B14462672
CAS No.: 66177-23-9
M. Wt: 206.24 g/mol
InChI Key: NQROIQBHYPMXGV-UHFFFAOYSA-N
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Description

5-Ethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole is an organic compound with the molecular formula C10H12O2 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole typically involves the alkylation of 1,3-benzodioxole with an appropriate alkylating agent. One common method is the reaction of 1,3-benzodioxole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or prop-2-en-1-yl groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

5-Ethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Properties

CAS No.

66177-23-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-ethoxy-6-prop-2-enyl-1,3-benzodioxole

InChI

InChI=1S/C12H14O3/c1-3-5-9-6-11-12(15-8-14-11)7-10(9)13-4-2/h3,6-7H,1,4-5,8H2,2H3

InChI Key

NQROIQBHYPMXGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1CC=C)OCO2

Origin of Product

United States

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